Critical Differentiator: Propensity for Aspartimide Formation in Asp-X Sequences
Fmoc-Asp-OH is the most susceptible standard derivative to base-catalyzed aspartimide formation, a reaction where the unprotected side-chain carboxyl attacks the peptide backbone. In a model hexapeptide sequence (VKDGYI), the use of Fmoc-Asp-OH leads to significant aspartimide-related by-products under standard piperidine deprotection [1]. This is a key differentiator from Fmoc-Asp(OtBu)-OH, which largely suppresses this reaction [2]. The severity is highly sequence-dependent, with Asp-Gly motifs being particularly problematic, often yielding >50% aspartimide byproducts [3]. This makes Fmoc-Asp-OH unsuitable for sequences containing Asp-Gly, Asp-Asn, Asp-Ser, or Asp-Cys unless specific suppression measures are in place [4].
| Evidence Dimension | Aspartimide Formation Susceptibility |
|---|---|
| Target Compound Data | High propensity, particularly for Asp-Gly sequences, often leading to major by-product formation (>50% in some cases) [3] |
| Comparator Or Baseline | Fmoc-Asp(OtBu)-OH (Standard protected derivative): Significantly reduced aspartimide formation under identical conditions [2]. |
| Quantified Difference | Fmoc-Asp(OtBu)-OH is superior at suppressing aspartimide, whereas Fmoc-Asp-OH is the baseline of high susceptibility. |
| Conditions | Fmoc-SPPS, model hexapeptide H-Val-Lys-Asp-Xaa-Tyr-Ile-OH, base-catalyzed (piperidine) Fmoc removal. |
Why This Matters
This property dictates that Fmoc-Asp-OH should not be selected for routine synthesis of aspartimide-prone sequences, forcing a choice between this derivative for its unique orthogonal reactivity or a protected alternative for reliability.
- [1] Mergler, M., Dick, F., Sax, B., Weiler, P., & Vorherr, T. The aspartimide problem in Fmoc-based SPPS. Part I. Journal of Peptide Science, 2003, 9(1), 36-46. View Source
- [2] Behrendt, R., Huber, S., Martí, R., & White, P. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 2015, 21(8), 680-687. View Source
- [3] Michels, T., Dölling, R., Haberkorn, U., & Mier, W. Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters, 2012, 14(20), 5218-5221. View Source
- [4] Mergler, M., Dick, F. The aspartimide problem in Fmoc-based SPPS. Part III. Journal of Peptide Science, 2005, 11(10), 650-657. View Source
